3-(propan-2-yloxy)azetidine, methanesulfonic acid
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Overview
Description
Preparation Methods
The synthesis of 3-(propan-2-yloxy)azetidine, methanesulfonic acid involves several steps. One common synthetic route includes the reaction of azetidine with propan-2-ol in the presence of a suitable catalyst to form 3-(propan-2-yloxy)azetidine. This intermediate is then treated with methanesulfonic acid to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-(propan-2-yloxy)azetidine, methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(propan-2-yloxy)azetidine, methanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(propan-2-yloxy)azetidine, methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
3-(propan-2-yloxy)azetidine, methanesulfonic acid can be compared with other similar compounds such as:
Azetidine: A four-membered heterocycle with similar structural features but lacking the propan-2-yloxy and methanesulfonic acid groups.
Propan-2-ol: A simple alcohol that serves as a precursor in the synthesis of the compound.
Methanesulfonic acid: A strong acid used in various chemical reactions and as a catalyst.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that are not observed in the individual components or other related compounds.
Properties
IUPAC Name |
methanesulfonic acid;3-propan-2-yloxyazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.CH4O3S/c1-5(2)8-6-3-7-4-6;1-5(2,3)4/h5-7H,3-4H2,1-2H3;1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAWGANZEJJXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CNC1.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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